3-CYCLOPENTYL-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PROPAN-1-ONE
Overview
Description
3-CYCLOPENTYL-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PROPAN-1-ONE is a complex organic compound that features a cyclopentyl group, a nitrobenzenesulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PROPAN-1-ONE typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the nitrobenzenesulfonyl group: This step involves the reaction of the piperazine derivative with 2-nitrobenzenesulfonyl chloride under basic conditions.
Introduction of the cyclopentyl group: This can be done through a substitution reaction where a cyclopentyl halide reacts with the piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPENTYL-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PROPAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Hydrolysis: Acidic or basic aqueous solutions are typically used.
Major Products
Reduction of the nitro group: Produces the corresponding amine derivative.
Substitution on the piperazine ring: Yields various substituted piperazine derivatives.
Hydrolysis of the sulfonyl group: Results in the formation of the corresponding sulfonic acid.
Scientific Research Applications
3-CYCLOPENTYL-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PROPAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: Used in studies investigating the biological activity of piperazine derivatives.
Materials Science: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-CYCLOPENTYL-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PROPAN-1-ONE involves its interaction with specific molecular targets:
Neuroprotective Effects: It has been shown to exhibit neuroprotective and neurotrophic effects, potentially through the modulation of sigma-1 receptors and reduction of oxidative stress.
Enzyme Inhibition: Some derivatives of this compound act as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for cognitive function.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds also feature a piperazine ring and have been studied for their antibacterial activity.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives: These compounds are investigated for their anti-tubercular activity.
Uniqueness
3-CYCLOPENTYL-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PROPAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential neuroprotective effects and enzyme inhibition properties make it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
3-cyclopentyl-1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c22-18(10-9-15-5-1-2-6-15)19-11-13-20(14-12-19)27(25,26)17-8-4-3-7-16(17)21(23)24/h3-4,7-8,15H,1-2,5-6,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZICXMGBYSAGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.